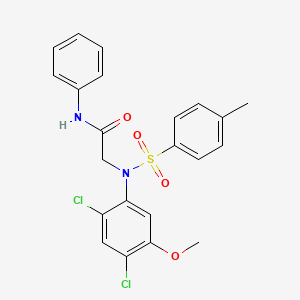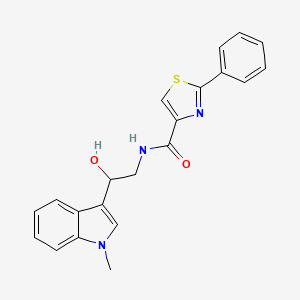
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane-containing sulfonamide derivative that has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Research has shown that heterocyclic compounds containing a sulfonamido moiety, similar to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, are suitable for use as antibacterial agents. A study by Azab et al. (2013) highlighted the synthesis of new heterocyclic compounds aimed at evaluating their antibacterial activity, where several compounds were found to have high activities against bacterial strains M. E. Azab, M. Youssef, & E. A. El-Bordany, (2013). Additionally, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, exhibiting promising antimicrobial effects E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, (2014).
Drug Metabolism and Biocatalysis
The application of biocatalysis to drug metabolism presents another research avenue. Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, offering insights into drug metabolism and the potential for creating therapeutic agents M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, (2006).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Pharmacokinetics
These properties significantly impact the bioavailability of a compound
Result of Action
Similar compounds have been found to exhibit various biological activities . More research is required to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the action of a compound
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHFTHXIWOSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)
![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)
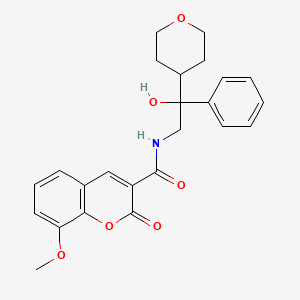
![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)
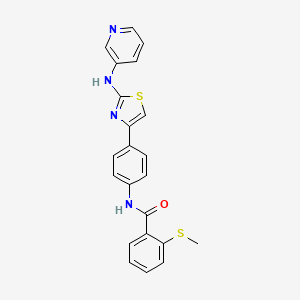
![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)
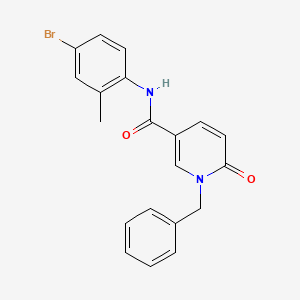
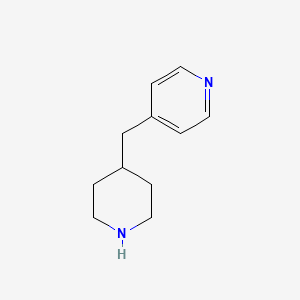
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)
